molecular formula C23H20N2O4 B557561 Fmoc-L-4-Pyridylalanine CAS No. 169555-95-7

Fmoc-L-4-Pyridylalanine

Cat. No. B557561
CAS RN: 169555-95-7
M. Wt: 388,44 g/mole
InChI Key: SCSSXJVRZMQUKA-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-4-Pyridylalanine is a chemical compound used in scientific research. It is often used for R&D purposes and is not intended for medicinal, household, or other uses . The molecular formula of Fmoc-L-4-Pyridylalanine is C23H20N2O4 .


Synthesis Analysis

Fmoc-L-4-Pyridylalanine is synthesized using the Fmoc strategy for solid-phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The molecular structure of Fmoc-L-4-Pyridylalanine consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the L-4-Pyridylalanine molecule . The Fmoc group is aromatic, which improves the association of peptide building blocks .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-L-4-Pyridylalanine has a molecular weight of 388.43 g/mol . It has a predicted boiling point of 360.0±42.0 °C and a predicted density of 1.365±0.06 g/cm3 .

Scientific Research Applications

Peptide Synthesis

Fmoc-L-4-Pyridylalanine is widely used in Fmoc Solid Phase Peptide Synthesis (SPPS) . This method is particularly useful for producing larger quantities of peptides for various studies, such as biological tests, NMR structural research, and interaction studies between peptides and other molecules .

Development of Epitope-Specific Antibodies

The compound plays a crucial role in the development of epitope-specific antibodies . These antibodies are designed to bind to specific parts of an antigen, allowing for targeted immune responses.

Cell Signaling Studies

Fmoc-L-4-Pyridylalanine is used in studies related to cell signaling . Understanding how cells communicate with each other can provide insights into many biological processes and diseases.

Biomarker Discovery

The compound is used in the discovery of biomarkers for diseases . Biomarkers are measurable indicators of the severity or presence of some disease state.

Cell-Biology Research

Fmoc-L-4-Pyridylalanine is used in various cell-biology research applications . It helps scientists understand the complex processes that occur within cells.

Materials Science

Peptides, including those synthesized using Fmoc-L-4-Pyridylalanine, are becoming increasingly important in materials science due to their self-assembling properties . They can be used to create new materials with unique properties.

Drug Development

Fmoc-L-4-Pyridylalanine is used in the development of new drugs . By understanding how this compound interacts with other molecules, scientists can design new drugs that are more effective and have fewer side effects.

Safety Measures

In terms of safety, it’s important to handle Fmoc-L-4-Pyridylalanine with care. In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .

Safety And Hazards

Fmoc-L-4-Pyridylalanine should be handled with care. It is advised to wear safety goggles, fire/flame-resistant clothing, and gloves while handling this compound . In case of exposure, rinse with pure water for at least 15 minutes and consult a doctor .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSSXJVRZMQUKA-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359652
Record name Fmoc-L-4-Pyridylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-4-Pyridylalanine

CAS RN

169555-95-7
Record name Fmoc-L-4-Pyridylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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